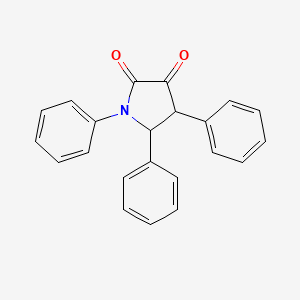
1,4,5-Triphenylpyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Triphenylpyrrolidine-2,3-dione is a heterocyclic compound characterized by a five-membered pyrrolidine ring with three phenyl groups attached at positions 1, 4, and 5, and two keto groups at positions 2 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,5-Triphenylpyrrolidine-2,3-dione can be synthesized through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 4-acetyl-3-hydroxy-3-pyrroline-2-ones with aliphatic amines. The reaction proceeds via the formation of an enamine intermediate, which is stabilized by intramolecular hydrogen bonding . The reaction conditions typically involve the use of ethanol as a solvent and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,5-Triphenylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5-Triphenylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,4,5-Triphenylpyrrolidine-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include binding to specific proteins and altering their function, leading to downstream effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in the position of substituents.
Pyrrolizines: Another class of compounds with a similar core structure but different functional groups.
Prolinol derivatives: These compounds have a similar ring structure but include hydroxyl groups.
Uniqueness: 1,4,5-Triphenylpyrrolidine-2,3-dione is unique due to the presence of three phenyl groups and two keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
5469-53-4 |
|---|---|
Molekularformel |
C22H17NO2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1,4,5-triphenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H17NO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(22(21)25)18-14-8-3-9-15-18/h1-15,19-20H |
InChI-Schlüssel |
CIAOQAUAMGXMOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


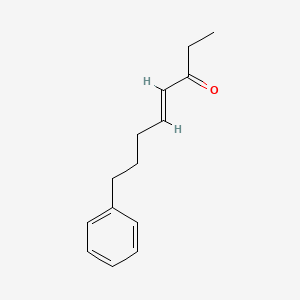
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)



![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)

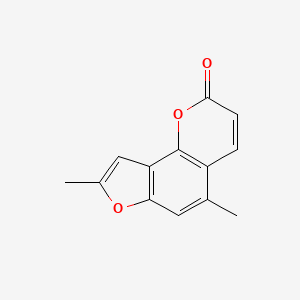
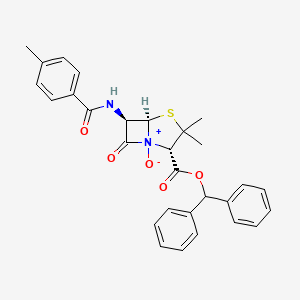
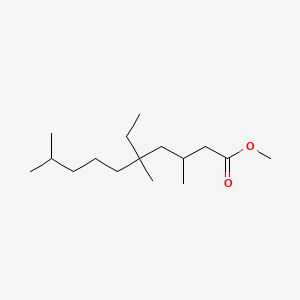
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
